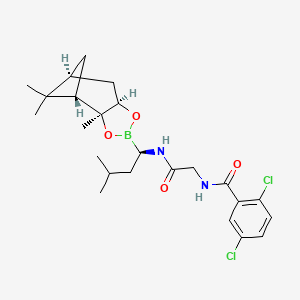

Ixazomib Impurity 1

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUIBVMGUKXODV-OPKBTAHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33BCl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ixazomib Impurity 1

This technical guide provides a comprehensive overview of Ixazomib Impurity 1, a key process-related impurity associated with the oral proteasome inhibitor, Ixazomib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical identity, formation, and analytical methodologies for this impurity.

Chemical Identity and Physical Properties

This compound is recognized as a significant intermediate in the synthesis of Ixazomib.[1] Its chemical structure is characterized by the presence of a pinanediol protecting group on the boronic acid moiety, which is absent in the final active pharmaceutical ingredient (API).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide | |

| CAS Number | 1201903-02-7 | [1] |

| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ | |

| Molecular Weight | 495.25 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Dichloromethane, Chloroform, Methanol, Ethyl Acetate, DMSO |

Origin and Formation

This compound is a process-related impurity that arises during the synthesis of Ixazomib. Specifically, it is an intermediate that is formed before the final deprotection step of the boronic acid. The presence of this impurity in the final drug substance is typically due to an incomplete deprotection reaction of the pinanediol protecting group.

References

In-Depth Technical Guide to Ixazomib Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ixazomib Impurity 1, a known process-related impurity of the anticancer agent Ixazomib. This document details its chemical structure, physicochemical properties, and relevant analytical methodologies, designed to assist researchers and professionals in drug development and quality control.

Chemical Identity and Structure

This compound is authoritatively identified by the Chemical Abstracts Service (CAS) number 1201903-02-7 . The impurity is a complex boronic ester derivative, structurally related to the active pharmaceutical ingredient (API), Ixazomib.

The chemical structure of this compound is characterized by a 2,5-dichlorobenzoyl moiety linked via an amide bond to a glycine unit, which is further connected to a boronic acid protected as a pinanediol ester.

Systematic IUPAC Name: 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide[1][2]

Structural Relationship with Ixazomib

This compound is closely related to Ixazomib, with the primary difference being the boronic acid moiety. In Ixazomib, this exists as a free boronic acid (or its citrate ester in the drug product), whereas in Impurity 1, it is protected as a boronic ester with pinanediol. This structural similarity underscores the importance of robust analytical methods to differentiate and quantify this impurity in the drug substance.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its isolation, characterization, and quantification. The following table summarizes key data for this compound.

| Property | Value | Reference |

| CAS Number | 1201903-02-7 | [1][3][4][5][6][7] |

| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ | [1][2] |

| Molecular Weight | 495.26 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in dichloromethane, chloroform, methanol, ethyl acetate, and DMSO. | [5] |

Note: Specific quantitative data for 1H NMR, 13C NMR, and Mass Spectrometry are often proprietary and found in Certificates of Analysis from suppliers. While general techniques are mentioned, specific peak lists are not publicly available in the searched literature.

Experimental Protocols

The following sections provide an overview of the methodologies relevant to the synthesis and analysis of this compound.

Synthesis of this compound (Reference Standard)

The synthesis of this compound as a reference standard is a multi-step process. While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy can be inferred from the literature.[3] The synthesis likely commences with readily available precursors containing the boronic acid and dichlorobenzoyl moieties.[3] A key starting material is 2,5-Dichlorobenzoic acid.[3] The synthesis involves the coupling of the protected boroleucine derivative with the N-(2,5-dichlorobenzoyl)glycine side chain.

Logical Synthesis Workflow:

Analytical Characterization: UHPLC-UV Method

A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is suitable for the quantification of Ixazomib and its impurities, including Impurity 1. The following protocol is based on methodologies described for the analysis of Ixazomib and its degradation products.

Instrumentation:

-

UHPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase:

-

A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

Detection:

-

UV detection at a wavelength appropriate for the chromophore of the molecule (e.g., 274 nm).

Validation Parameters (as per ICH guidelines):

-

Specificity: The method should demonstrate the ability to resolve this compound from Ixazomib and other potential impurities. This is often confirmed through forced degradation studies.

-

Linearity: A linear relationship between the peak area and the concentration of the impurity should be established over a defined range.

-

Accuracy: The accuracy of the method can be determined by spike-recovery studies.

-

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified.

Experimental Workflow for Analytical Method Validation:

Formation and Control in Drug Manufacturing

This compound can arise during the synthesis of Ixazomib from incomplete or undesired side reactions.[3] Specifically, it can be formed if the pinanediol protecting group on the boronic acid is not completely removed during the final deprotection step.[3] The presence of this impurity is controlled through the optimization of reaction conditions and robust purification techniques, such as crystallization, to ensure the quality and safety of the final drug product.[3]

Conclusion

A thorough understanding of the chemical properties and analytical methodologies for this compound is essential for the development of high-quality Ixazomib drug substance and product. This guide provides a foundational overview to support these efforts. For detailed characterization, obtaining a certified reference standard and its accompanying Certificate of Analysis is recommended.

References

- 1. This compound | C24H33BCl2N2O4 | CID 69037110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1201903-02-7 | > 95% [smolecule.com]

- 3. This compound | 1201903-02-7 | Benchchem [benchchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 1201903-02-7 [chemicalbook.com]

- 6. 1201903-02-7 this compound [chemsigma.com]

- 7. EP3277697B1 - A process of preparing ixazomib citrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ixazomib Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the synthesis of Ixazomib Impurity 1, a critical reference standard for the analytical development and quality control of the proteasome inhibitor, Ixazomib. The document outlines a plausible synthetic route, detailed experimental protocols, and relevant quantitative data. Furthermore, it includes visualizations of the synthetic workflow and the degradation pathway leading to the formation of this impurity.

Introduction

Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. As with any pharmaceutical agent, the identification, characterization, and control of impurities are paramount to ensure its safety and efficacy. This compound, chemically known as (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide, is a key process-related impurity and a degradation product of Ixazomib. It is formed primarily through the oxidative deboronation of the parent drug. The availability of a pure reference standard of this impurity is essential for the validation of analytical methods to monitor its presence in the drug substance and formulated product.

This guide details a feasible synthetic pathway for obtaining this compound, providing researchers with the necessary information to prepare this compound in a laboratory setting.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically achieved through a convergent approach, culminating in the coupling of two key intermediates: 2,5-dichlorobenzoylglycine (3) and (R)-2-amino-3-methyl-1-butanol (4) . This method circumvents the direct oxidation of Ixazomib, which can be challenging to control and may produce a mixture of byproducts.

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichlorobenzoylglycine (3)

Materials:

-

2,5-Dichlorobenzoyl chloride (1)

-

Glycine (2)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve Glycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.

-

In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.05 eq) in dichloromethane.

-

Add the solution of 2,5-dichlorobenzoyl chloride dropwise to the glycine solution while maintaining the temperature between 0-5 °C and stirring vigorously.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the aqueous layer and wash it with dichloromethane to remove any unreacted acid chloride.

-

Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product, 2,5-dichlorobenzoylglycine, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to afford the desired intermediate.

Step 2: Synthesis of this compound

Materials:

-

2,5-Dichlorobenzoylglycine (3)

-

(R)-2-Amino-3-methyl-1-butanol (4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,5-dichlorobenzoylglycine (1.0 eq) in anhydrous N,N-dimethylformamide.

-

Add EDC·HCl (1.2 eq) and HOBt (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Add (R)-2-amino-3-methyl-1-butanol (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Quantitative Data

The formation of this compound is a known consequence of Ixazomib degradation under oxidative conditions. The following table summarizes representative data from forced degradation studies, which can provide an estimate of the impurity's formation levels under specific stress conditions.

| Stress Condition | Duration | Temperature | Impurity 1 Formation (%) |

| 3% Hydrogen Peroxide | 24 hours | Room Temperature | 5-10 |

| UV Light Exposure | 48 hours | Room Temperature | 1-3 |

| Acidic Hydrolysis (0.1N HCl) | 72 hours | 60 °C | < 0.5 |

| Basic Hydrolysis (0.1N NaOH) | 24 hours | 60 °C | 2-4 |

| Thermal Degradation | 7 days | 80 °C | < 1 |

Note: The presented data are illustrative and can vary based on the specific experimental conditions.

Degradation Pathway of Ixazomib

The primary degradation pathway leading to the formation of this compound is the oxidative cleavage of the carbon-boron bond in the Ixazomib molecule.

Caption: Degradation of Ixazomib to Impurity 1 via oxidative deboronation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The proposed synthetic route offers a reliable method for obtaining this crucial reference standard, facilitating the development of robust analytical methods for quality control of Ixazomib. The detailed experimental protocols and supplementary data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the synthesis and degradation pathways of such impurities is fundamental to ensuring the quality and safety of therapeutic agents.

An In-depth Technical Guide to the Degradation Pathway and Impurities of Ixazomib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the anti-cancer agent ixazomib, its associated impurities, and the analytical methodologies for their characterization. The information is compiled from peer-reviewed scientific literature and is intended to support research, development, and quality control activities related to this important therapeutic agent.

Introduction to Ixazomib

Ixazomib (brand name Ninlaro®) is the first orally active proteasome inhibitor approved for the treatment of multiple myeloma. It is a prodrug that rapidly hydrolyzes in vivo to its biologically active form, which reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This inhibition disrupts protein homeostasis, leading to apoptosis of myeloma cells. The chemical name for ixazomib is B-[(1R)-1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid. Given its therapeutic importance, a thorough understanding of its stability and degradation profile is critical for ensuring drug product quality and patient safety.

Degradation Pathway of Ixazomib

Forced degradation studies have been instrumental in elucidating the stability of ixazomib under various stress conditions. These studies reveal that ixazomib in solution is susceptible to degradation, particularly under oxidative, photolytic, and alkaline conditions. In contrast, the solid form of ixazomib citrate is relatively stable under conditions of heat, humidity, and UV irradiation.

The primary degradation pathways identified for ixazomib are:

-

Oxidative Deboronation: This pathway involves the oxidation and subsequent cleavage of the boronic acid group, a key functional moiety for its biological activity.

-

Hydrolysis of the Amide Bond: The amide linkage in the ixazomomib molecule is also susceptible to hydrolysis, leading to the formation of multiple degradation products.

The degradation of ixazomib in solution has been shown to follow first-order kinetics under neutral, acidic, alkaline, and UV stress conditions.

Caption: Primary degradation pathways of ixazomib under stress conditions.

Ixazomib Impurities

Several process-related and degradation impurities of ixazomib have been identified and characterized. These impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or upon its degradation during storage. Monitoring and controlling these impurities are crucial for ensuring the safety and efficacy of the final drug product.

Table 1: Known Impurities of Ixazomib

| Impurity Name/Identifier | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Impurity A | (R)-(1-(2,5-Dichlorobenzamido)-3-methylbutyl)boronic Acid | C₁₂H₁₆BCl₂NO₃ | 303.97 |

| Impurity B | N-(2,5-dichlorobenzoyl)glycine | C₉H₇Cl₂NO₃ | 248.06 |

| Impurity C | N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide | C₉H₈Cl₂N₂O₂ | 247.08 |

| Impurity D | Not specified in the provided search results | - | - |

| Other Impurity | (R)-2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide | C₁₄H₁₈Cl₂N₂O₃ | 333.21 |

| Other Impurity | 2,5-dichloro-N-(2-(3-methylbutanamido)-2-oxoethyl) benzamide | C₁₄H₁₆Cl₂N₂O₃ | 331.20 |

| Other Impurity | 6-methoxy-1,3,5-triazine-2,4-diol | C₄H₅N₃O₃ | 143.10 |

Data compiled from multiple sources.

Analytical Methodologies

The development of stability-indicating analytical methods is essential for the accurate quantification of ixazomib and its impurities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detection are the most common techniques employed.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This section outlines a typical experimental protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method for the analysis of ixazomib and its related substances.

Objective: To separate and quantify ixazomib from its process-related and degradation impurities.

Instrumentation:

-

HPLC system with a UV-Vis or photodiode array (PDA) detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

Chromatographic Conditions:

| Parameter | Condition |

| Column | Kromosil C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | Orthophosphoric acid buffer |

| Mobile Phase B | Acetonitrile:Methanol:Isopropyl alcohol (800:120:80 v/v/v) |

| Gradient | A gradient elution program is typically used to achieve optimal separation. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 29°C |

| Sample Cooler Temperature | 5°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 225 nm |

| Diluent | Acetonitrile and water (50:50 v/v) |

Details based on a published method.

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard stock solution of ixazomib citrate in the diluent. Further dilute to a working concentration (e.g., 100 µg/mL).

-

Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent.

-

Sample Solution: Accurately weigh and dissolve the ixazomib drug substance or product in the diluent to achieve a known concentration.

-

Spiked Sample Solution: For validation purposes, spike the sample solution with known amounts of impurities.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including an assessment of:

-

Specificity

-

Linearity

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantification (LOQ)

-

Robustness

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Treat the drug substance with an acid (e.g., 2N HCl) at elevated temperature (e.g., 90°C) for a specified duration (e.g., 9 hours).

-

Base Hydrolysis: Treat the drug substance with a base (e.g., 1.0N NaOH) at elevated temperature (e.g., 70°C) for a specified duration (e.g., 30 minutes).

-

Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 0.5% v/v H₂O₂) at room temperature for a specified duration (e.g., 3 hours).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for 24 hours.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light for 24 hours.

After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the validated stability-indicating HPLC method.

The Genesis of Impurities in Ixazomib Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib, the first orally administered proteasome inhibitor, represents a significant advancement in the treatment of multiple myeloma. As a dipeptidyl boronic acid derivative, its synthesis is a multi-step process involving peptide couplings and the introduction of a boronic acid moiety. The complexity of this synthesis, coupled with the inherent reactivity of the molecule, creates a landscape where various impurities can arise. This technical guide provides a comprehensive overview of the origin of these impurities, drawing from patent literature, analytical studies, and general principles of peptide and boronic acid chemistry. Understanding the impurity profile is critical for ensuring the safety, efficacy, and quality of the final drug product.

I. Synthesis of Ixazomib: A Pathway Prone to Impurity Formation

The synthesis of Ixazomib generally involves the coupling of a protected glycine derivative with a chiral boroleucine derivative, followed by deprotection and formation of the final citrate salt. A representative synthetic scheme, compiled from various patented processes, is outlined below. Each step presents a potential entry point for impurities.

Key Synthetic Steps and Potential Process-Related Impurities

-

Amide Bond Formation: The synthesis often commences with the formation of an amide bond between 2,5-dichlorobenzoic acid and a protected glycine.

-

Potential Impurities:

-

Unreacted Starting Materials: Residual 2,5-dichlorobenzoic acid and the glycine derivative.

-

Side Products of Coupling Reagents: By-products from coupling agents like TBTU {O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate} or T3P® (Propylphosphonic anhydride) can be difficult to remove. For instance, aged DMF used as a solvent can contain dimethylamine, which can react with activated intermediates.

-

-

-

Peptide Coupling: The resulting N-protected glycine is then coupled with a chiral boroleucine derivative, often a pinanediol or pinacol ester.

-

Potential Impurities:

-

Racemization: The chiral center of the boroleucine is susceptible to racemization, leading to the formation of diastereomeric impurities.

-

Deletion/Insertion Peptides: Incomplete coupling can result in deletion sequences, while the presence of residual activated amino acids from a previous step could lead to insertion peptides.

-

Double-Coupling: The activated carboxyl group could potentially react with both the amino group of the boroleucine and another nucleophile if present.

-

-

-

Deprotection and Boronic Acid Ester Hydrolysis: The protecting groups on the peptide and the boronic acid ester are removed.

-

Potential Impurities:

-

Incomplete Deprotection: Residual protecting groups can lead to covalently attached peptide impurities.

-

By-products of Deprotection: The reagents used for deprotection can themselves react with the drug substance or leave residues.

-

Hydrolysis Intermediates: The hydrolysis of boronic esters can sometimes be incomplete, leaving residual boronic esters. The hydrolysis can also be reversible.

-

-

-

Formation of the Citrate Salt: The free boronic acid form of Ixazomib is reacted with citric acid to form the stable citrate ester.

-

Potential Impurities:

-

Incorrect Stoichiometry: An incorrect ratio of Ixazomib to citric acid can lead to a mixture of the desired salt and the free acid/base.

-

Polymorphic Impurities: Different crystalline forms of the citrate salt may co-exist if the crystallization process is not well-controlled.

-

-

II. Degradation-Related Impurities

Ixazomib is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Forced degradation studies have identified the primary degradation pathways as oxidative deboronation and hydrolysis of the amide bond.[1]

-

Oxidative Deboronation: The carbon-boron bond is susceptible to oxidation, leading to the replacement of the boronic acid group with a hydroxyl group.

-

Hydrolysis: The amide bonds in the peptide backbone can undergo hydrolysis, particularly at non-neutral pH, breaking the molecule into smaller fragments.

III. Data Presentation: Summary of Key Impurities

The following table summarizes the key known and potential impurities in the synthesis and degradation of Ixazomib.

| Impurity Name/Type | Origin | Potential Impact |

| Process-Related Impurities | ||

| 2,5-dichlorobenzoic acid | Unreacted starting material | Potential toxicity, may affect crystallization |

| N-(2,5-dichlorobenzoyl)glycine | Intermediate | Incomplete reaction |

| (1R)-1-amino-3-methylbutyl boronic acid derivatives | Unreacted starting material | Potential for side reactions |

| Diastereomeric impurities (S-enantiomer) | Racemization during synthesis | Altered pharmacological activity |

| Deletion/Insertion peptides | Incomplete or side reactions during peptide coupling | Altered efficacy and potential immunogenicity |

| Incompletely deprotected intermediates | Incomplete deprotection steps | Altered bioavailability and activity |

| Residual coupling agents/by-products | Reagents used in synthesis | Potential toxicity |

| Degradation-Related Impurities | ||

| Impurity A and B | Degradation | Reduced potency |

| Impurity C (N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide)[2] | Degradation (hydrolysis) | Inactive, potential for analytical interference |

| Oxidative deboronation products | Degradation (oxidation) | Loss of proteasome inhibitory activity |

IV. Experimental Protocols

Forced Degradation Study of Ixazomib

This protocol is designed to intentionally degrade the Ixazomib drug substance to identify potential degradation products and pathways.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Ixazomib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Ixazomib is more sensitive to basic conditions.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 70°C) for 24 hours.

-

Photolytic Degradation: Expose the drug substance in solution and solid state to UV light (e.g., 254 nm) for a specified duration.

-

-

Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

UHPLC-UV Method for Quantification of Ixazomib and its Impurities

This method is suitable for the simultaneous determination of Ixazomib and its known degradation impurities.[1]

Chromatographic Conditions:

-

Column: A high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the main peak from all impurity peaks.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

UV Detection: 230 nm.

-

Injection Volume: 2 µL.

Validation Parameters:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

-

Linearity:

V. Mandatory Visualizations

Diagram 1: Generalized Synthetic Pathway of Ixazomib and Origin of Impurities

Caption: Synthetic pathway of Ixazomib and points of impurity introduction.

Diagram 2: Experimental Workflow for Impurity Profiling

Caption: Workflow for identification and quantification of Ixazomib impurities.

Diagram 3: Degradation Pathways of Ixazomib

Caption: Primary degradation pathways of Ixazomib.

Conclusion

The control of impurities in the synthesis of Ixazomib is a multifaceted challenge that requires a deep understanding of the synthetic process and the inherent stability of the molecule. This guide has outlined the primary sources of process-related and degradation-related impurities. A robust analytical program, including forced degradation studies and validated stability-indicating methods, is essential for the identification and quantification of these impurities. By implementing rigorous process controls and analytical monitoring, the quality, safety, and efficacy of Ixazomib can be ensured for patients.

References

Technical Guide: Physical Properties and Analytical Characterization of Ixazomib Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ixazomib Impurity 1, a critical reference standard in the manufacturing and quality control of the therapeutic agent Ixazomib. This document details available data on its chemical identity, physical characteristics, and analytical methodologies for its detection and quantification.

Chemical Identity and Structure

This compound is recognized as a key intermediate in the synthesis of Ixazomib, a proteasome inhibitor used in cancer therapy.[] Its chemical structure is characterized by a complex boronic ester derivative.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide[2] |

| CAS Number | 1201903-02-7[3] |

| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄[3] |

| Molecular Weight | 495.26 g/mol [3] |

| Canonical SMILES | B1(O[C@@H]2C[C@@H]3C--INVALID-LINK--C3(C)C)--INVALID-LINK--NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl[2] |

| InChI Key | CGUIBVMGUKXODV-OPKBTAHXSA-N[2] |

Physical and Chemical Properties

The available data on the physical properties of this compound are summarized below. It is important to note that some of these values are predicted and experimental data is limited.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Solid powder | [] |

| Solubility | Soluble in dichloromethane | [] |

| Boiling Point | 602.0 ± 55.0 °C (Predicted) | [] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [] |

| Melting Point | Not determined | [] |

Experimental Protocols

The primary application of this compound is as a reference standard for the quality control of Ixazomib drug substance and product.[][3] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the principal analytical techniques employed for its detection and quantification.

Analytical Method for Impurity Profiling by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantification of Ixazomib and its related impurities.[4]

Table 3: RP-HPLC Method Parameters

| Parameter | Specification |

| Instrumentation | Waters Alliance 2695 separation module with a 2996 photodiode array detector[4] |

| Column | Kromosil C18, 150 x 4.6mm, 5µm[4] |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic, specific ratios may vary)[5] |

| Flow Rate | 0.7 mL/min[5] |

| Injection Volume | 10 µL[5] |

| Column Temperature | Ambient[5] |

| Detector Wavelength | 274 nm[5] |

System Suitability: The system suitability is evaluated based on parameters such as theoretical plates, tailing factor, and resolution between the main peak and impurity peaks.[4]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Ixazomib has been subjected to stress conditions including thermal, hydrolysis, peroxide, and photolytic stress to observe the formation of degradation products.[4][6] These studies help in identifying potential degradation pathways and ensuring that the analytical method can separate the active pharmaceutical ingredient from all potential impurities and degradants.

Mandatory Visualizations

Role in Quality Control Workflow

This compound plays a crucial role as a reference standard in the quality control process of Ixazomib. The following diagram illustrates a typical workflow.

Caption: Workflow illustrating the use of this compound in quality control.

This technical guide consolidates the currently available information on this compound. Further experimental studies are required to fully characterize its physical properties, such as its melting point and a detailed solubility profile in various solvents. The development and publication of a detailed synthesis protocol would also be of significant value to the scientific community.

References

- 2. researchgate.net [researchgate.net]

- 3. This compound - CAS - 1201903-02-7 | Axios Research [axios-research.com]

- 4. wjpls.org [wjpls.org]

- 5. Issue's Article Details [indiandrugsonline.org]

- 6. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating UPLC Method for the Quantification of Ixazomib Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Ixazomib Impurity 1, a critical process-related impurity in the synthesis of the anticancer agent Ixazomib. The method is stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API) and its degradation products. This document provides a comprehensive protocol for method implementation, including system suitability, preparation of solutions, and detailed chromatographic conditions. Validation parameters, as per the International Council for Harmonisation (ICH) guidelines, are summarized to demonstrate the method's accuracy, precision, linearity, and sensitivity.

Introduction

Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. It reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, disrupting protein homeostasis and leading to apoptosis in cancer cells. During the synthesis of Ixazomib, several process-related impurities can be generated. One such critical impurity is the pinanediol ester of Ixazomib, referred to here as this compound. The chemical structure of this compound is 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide. Rigorous control and monitoring of this impurity are essential to ensure the quality, safety, and efficacy of the final drug product.

This application note provides a detailed analytical method for the quantification of this compound in the drug substance, based on a stability-indicating UPLC-UV method.

Signaling Pathway of Ixazomib's Mechanism of Action

Ixazomib targets the ubiquitin-proteasome pathway, which is a critical cellular process for the degradation of unwanted or misfolded proteins. By inhibiting the proteasome, Ixazomib leads to an accumulation of these proteins, causing endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells.

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Ixazomib.

Experimental Protocol: UPLC Method for this compound

This method is adapted from the principles of stability-indicating HPLC methods for Ixazomib and its impurities.

Reagents and Materials

-

Ixazomib Citrate Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

Orthophosphoric acid (OPA) (AR grade)

-

Water (Milli-Q or equivalent)

Chromatographic Conditions

| Parameter | Condition |

| Instrument | UPLC system with a PDA/UV detector |

| Column | Kromosil C18, 150 x 4.6 mm, 5 µm (or equivalent) |

| Mobile Phase A | Orthophosphoric acid buffer |

| Mobile Phase B | Acetonitrile: Methanol: Isopropyl Alcohol (800:120:80 v/v/v) |

| Gradient Program | Optimized to resolve Ixazomib, Impurity 1, and other related substances (refer to specific validation reports for the exact gradient) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 29°C |

| Sample Cooler Temp | 5°C |

| Detector Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile: Water (50:50 v/v) |

Preparation of Solutions

3.1. Standard Stock Solution of this compound Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.2. Standard Solution Further dilute the standard stock solution to a final concentration of approximately 0.75 µg/mL.

3.3. Sample Solution Accurately weigh about 15 mg of the Ixazomib drug substance into a 20 mL volumetric flask. Add approximately 10 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. This yields a sample concentration of about 750 µg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting a solution containing both Ixazomib and this compound. The system is deemed suitable for use if the resolution between the two peaks is greater than 2.0, and the tailing factor for the Ixazomib peak is not more than 1.5.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Resolution between Ixazomib and Impurity 1 | > 2.0 | 7.45 |

| USP Tailing for Ixazomib Peak | ≤ 1.5 | 1.30 |

| USP Plate Count for Ixazomib Peak | > 5000 | 48488 |

| %RSD for replicate injections | ≤ 2.0% | 0.58 - 1.75 |

Data synthesized from available literature, including Redyam et al., 2022.

Table 2: Linearity, LOD, and LOQ for this compound

| Parameter | Result |

| Linearity Range (µg/mL) | LOQ - 1.5 (of a 0.1% specification level) |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.003% - 0.010% of the test concentration |

| Limit of Quantification (LOQ) | 0.01% - 0.03% of the test concentration |

Data synthesized from available literature.

Table 3: Precision and Accuracy

| Parameter | Acceptance Criteria | Result |

| Repeatability (%RSD) | ≤ 5.0% | < 2.0% |

| Intermediate Precision (%RSD) | ≤ 5.0% | < 3.0% |

| Accuracy (% Recovery) | 80.0% - 120.0% | 91.0% - 101.2% |

Data synthesized from available literature, including Redyam et al., 2022.

Experimental Workflow

The development and validation of this analytical method follow a logical progression to ensure its robustness and reliability.

Caption: Workflow for the development and validation of the analytical method for this compound.

Conclusion

The UPLC method described in this application note is demonstrated to be specific, sensitive, accurate, and precise for the quantification of this compound in the Ixazomib drug substance. The validation data confirms that the method is suitable for its intended purpose in a quality control environment, aiding in the assurance of the purity and quality of Ixazomib. The provided protocols and validation summaries serve as a valuable resource for researchers and analytical scientists involved in the development and manufacturing of Ixazomib.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ixazomib Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Ixazomib and its related substance, Ixazomib Impurity 1, using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Ixazomib is an oral proteasome inhibitor used in the treatment of multiple myeloma. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, robust analytical methods are required to detect and quantify any process-related impurities and degradation products. This compound, identified as 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide, is a potential impurity that needs to be monitored. This application note describes a validated HPLC method for the separation and quantification of Ixazomib and this compound.

Experimental Protocol

This protocol is based on established stability-indicating HPLC methods for Ixazomib and its related substances.[1][2]

Instrumentation and Software

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: Kromosil C18, 150 x 4.6 mm, 5 µm particle size.[2]

-

Data Acquisition and Processing: Chromatography data software.

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Ixazomib reference standard

-

This compound reference standard

-

Sample diluent: Acetonitrile and water (50:50 v/v)[2]

Chromatographic Conditions

The following chromatographic conditions are optimized for the separation of Ixazomib and this compound.

| Parameter | Condition |

| Column | Kromosil C18, 150 x 4.6 mm, 5 µm[2] |

| Mobile Phase A | 0.1% Orthophosphoric acid in water[2] |

| Mobile Phase B | Acetonitrile: Methanol: Isopropyl Alcohol (800:120:80 v/v/v)[2] |

| Gradient Program | Time (min) |

| Flow Rate | 0.8 mL/min[2] |

| Column Temperature | 29°C[2] |

| Sample Cooler Temperature | 5°C[2] |

| UV Detection | 225 nm[2] |

| Injection Volume | 10 µL[2] |

| Run Time | 20 minutes |

Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Ixazomib and this compound reference standards in the sample diluent to prepare a stock solution of a known concentration.

-

Working Standard Solution: Dilute the standard stock solution with the sample diluent to achieve a final concentration suitable for injection (e.g., 1 µg/mL for Impurity 1 and 100 µg/mL for Ixazomib).

-

Sample Preparation: Accurately weigh and dissolve the Ixazomib drug substance or product in the sample diluent to obtain a solution with a target concentration of Ixazomib. Sonicate if necessary to ensure complete dissolution.

Data Presentation

The quantitative data for the HPLC method is summarized in the table below. The method demonstrates good linearity, sensitivity, and precision for the analysis of Ixazomib and this compound.[2]

| Analyte | Retention Time (min) | Linearity (r²) | LOD (%) | LOQ (%) |

| Ixazomib | ~ 8.5 | > 0.999 | 0.003 | 0.010 |

| This compound | ~ 12.2 | > 0.999 | 0.003 | 0.010 |

Retention times are approximate and may vary depending on the specific HPLC system and column used.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2] The method is specific for the determination of Ixazomib and its impurities, with no interference from the diluent or other degradation products.[1][2]

Visualization

Experimental Workflow

Caption: Workflow for the HPLC analysis of Ixazomib and Impurity 1.

Conclusion

The described RP-HPLC method is suitable for the routine quality control analysis of Ixazomib and the quantification of this compound. The method is specific, sensitive, and accurate, providing reliable results for the assessment of drug purity.

References

Application Note: UPLC Analysis of Ixazomib and Its Impurities

Abstract

This application note details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation, identification, and quantification of Ixazomib and its process-related and degradation impurities. Ixazomib, an oral proteasome inhibitor, is susceptible to degradation under various stress conditions, making a robust analytical method crucial for ensuring its quality, safety, and efficacy. The described method is rapid, sensitive, and specific, making it suitable for quality control and stability studies of Ixazomib in bulk drug and pharmaceutical formulations.

Introduction

Ixazomib (marketed as Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma. The chemical structure of Ixazomib contains a boronic acid moiety, which is crucial for its biological activity but also susceptible to degradation. Regulatory agencies require comprehensive impurity profiling to ensure the safety and quality of pharmaceutical products. Therefore, a validated, stability-indicating analytical method is essential to monitor and control impurities in Ixazomib. This document provides a detailed protocol for a UPLC method capable of separating Ixazomib from its known impurities and degradation products generated under forced degradation conditions.

Experimental

Instrumentation and Consumables

-

UPLC System: A UPLC system equipped with a photodiode array (PDA) detector or a UV detector.

-

Mass Spectrometer (Optional but Recommended): A high-resolution mass spectrometer (HRMS) for peak identification and characterization.

-

Column: A suitable reversed-phase UPLC column (e.g., C18, 1.7 µm particle size). A specific example is a Waters Acquity UPLC BEH C18 column.

-

Software: Chromatography data acquisition and processing software (e.g., Empower).

-

Solvents: HPLC or UPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

Chromatographic Conditions

A validated UPLC method for the analysis of Ixazomib and its impurities is summarized below. This method is based on established and published analytical procedures.[1][2]

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | A time-based gradient should be optimized for the separation of all relevant impurities. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Column Temperature | 40 °C |

| Detection Wavelength | UV detection at a wavelength optimized for Ixazomib and its impurities (e.g., 270 nm). |

| Run Time | Approximately 10-15 minutes, sufficient to elute all impurities and the active pharmaceutical ingredient (API). |

Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of Ixazomib reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution to the desired concentration for calibration curves and system suitability checks.

-

Sample Solution: Prepare the sample solution by dissolving the Ixazomib drug substance or the contents of a capsule in the diluent to achieve a target concentration.

-

Impurity Spiked Sample: For method development and validation, a sample solution spiked with known impurities is prepared to demonstrate the separation capability of the method.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1][3] Ixazomib is subjected to various stress conditions to induce degradation.

Stress Conditions:

-

Acid Hydrolysis: 2N HCl at 90°C for 9 hours.[3]

-

Base Hydrolysis: 1.0N NaOH at 70°C for 30 minutes.[3]

-

Oxidative Degradation: 0.5% v/v hydrogen peroxide at room temperature for 3 hours.[3]

-

Thermal Degradation: 70°C for 24 hours.[3]

-

Photolytic Degradation: Exposure to UV light for 24 hours.[1][3]

-

Water Hydrolysis: 90°C for 12 hours.[3]

After exposure to the stress conditions, the samples are diluted with the diluent and analyzed by the UPLC method. The chromatograms are examined for the appearance of degradation products and the decrease in the peak area of Ixazomib.

Results and Discussion

The UPLC method described provides excellent separation of Ixazomib from its potential impurities and degradation products. The principal degradation pathways for Ixazomib have been identified as oxidative deboronation and hydrolysis of the amide bond.[1]

Quantitative Data Summary

The following table summarizes the typical retention times and mass-to-charge ratios (m/z) for Ixazomib and some of its known impurities. The exact values may vary slightly depending on the specific UPLC system and conditions used.

| Compound | Retention Time (min) (Approximate) | [M+H]+ (m/z) |

| Impurity A | To be determined experimentally | Varies |

| Impurity B | To be determined experimentally | Varies |

| Impurity C | To be determined experimentally | Varies |

| Ixazomib | To be determined experimentally | Varies |

Method Validation

The analytical method should be validated according to ICH guidelines.[3] The validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The UPLC method presented in this application note is a robust, sensitive, and specific method for the analysis of Ixazomib and its impurities. It is suitable for routine quality control testing and for stability studies of Ixazomib drug substance and drug product. The method's ability to separate the active ingredient from its degradation products makes it a valuable tool in drug development and manufacturing.

Protocols

Protocol 1: Preparation of Mobile Phases

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of UPLC-grade water. Mix well and degas.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of UPLC-grade acetonitrile. Mix well and degas.

Protocol 2: Preparation of Standard and Sample Solutions

-

Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Ixazomib Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Ixazomib reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (e.g., 10 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the diluent.

-

Sample Solution (e.g., 100 µg/mL of Ixazomib): Accurately weigh a quantity of the sample (bulk drug or formulation) equivalent to about 10 mg of Ixazomib and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent.

Protocol 3: UPLC System Operation and Data Acquisition

-

Set up the UPLC system with the column and mobile phases as described in the "Chromatographic Conditions" table.

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure the system is clean.

-

Inject the standard solution to check for system suitability (e.g., retention time, peak area, tailing factor).

-

Inject the sample solutions and any control samples.

-

Acquire the data for the specified run time.

-

After the analysis, wash the column with a high percentage of the organic mobile phase and then store it in an appropriate solvent.

Visualizations

Caption: Workflow for UPLC analysis of Ixazomib impurities.

Caption: Forced degradation study workflow for Ixazomib.

References

- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation pro… [ouci.dntb.gov.ua]

- 3. wjpls.org [wjpls.org]

Application Note: A Validated LC-MS Method for the Quantification of Ixazomib Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Ixazomib Impurity 1. Ixazomib is an orally active proteasome inhibitor used in cancer therapy.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document provides a comprehensive protocol for the detection and quantification of this compound, a known process-related impurity.[3][] The method is designed to be readily implemented in a quality control or research laboratory setting.

Introduction

Ixazomib (marketed as Ninlaro®) is a second-generation proteasome inhibitor approved for the treatment of multiple myeloma.[2] During the synthesis of Ixazomib, various impurities can be generated. This compound, with the molecular formula C₂₄H₃₃BCl₂N₂O₄, is a recognized impurity that requires careful monitoring and control.[5][6] This application note describes a robust LC-MS method for the selective and sensitive quantification of this specific impurity. The method is based on established chromatographic principles for Ixazomib and its related substances, coupled with the specificity and sensitivity of mass spectrometric detection.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound using the described LC-MS method.

Caption: Experimental workflow for the LC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (available from various suppliers)[3][6]

-

Ixazomib API

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent (50:50 acetonitrile/water) to achieve concentrations ranging from the Limit of Quantitation (LOQ) to approximately 1.5 µg/mL.

Sample Solution (for drug substance analysis): Accurately weigh approximately 25 mg of the Ixazomib drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This results in a nominal concentration of 1000 µg/mL of the main analyte.

LC-MS Method Parameters

A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 495.2 |

| Product Ions (m/z) | To be determined by infusion of the standard. Likely fragments would result from the loss of the pinanediol group or cleavage of the amide bond. |

| Collision Energy | To be optimized based on the instrument and specific product ions. |

| Dwell Time | 100 ms |

Quantitative Data Summary

The following table summarizes the typical validation parameters for a method of this nature, based on published data for Ixazomib and its impurities.[1][7][8][9] These values should be established and verified by the end-user's laboratory.

| Parameter | Typical Performance |

| Linearity Range | 0.05 - 1.5 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.015 µg/mL |

| Limit of Quantitation (LOQ) | 0.05 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% at LOQ, < 10% at higher concentrations |

Discussion

The described LC-MS method provides a framework for the reliable quantification of this compound. The use of a C18 stationary phase with a gradient elution of water and acetonitrile with a formic acid modifier is a common and effective approach for the separation of Ixazomib and its related substances.[1][7] The mass spectrometric detection in MRM mode ensures a high degree of selectivity and sensitivity, allowing for the detection of the impurity at trace levels.

Method validation should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[7][10] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies on Ixazomib have shown that it is susceptible to degradation under oxidative and photolytic conditions, which can lead to the formation of various impurities.[2][11] Therefore, it is crucial to have a stability-indicating method that can separate the target impurity from any potential degradation products.

Conclusion

This application note presents a detailed protocol for an LC-MS method for the quantitative analysis of this compound. The method is sensitive, specific, and suitable for use in a quality control environment to ensure the purity of Ixazomib drug substance and drug product. The provided workflow, experimental parameters, and performance data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ixazomib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. This compound | CAS No: NA [aquigenbio.com]

- 5. Buy this compound | 1201903-02-7 | > 95% [smolecule.com]

- 6. This compound - CAS - 1201903-02-7 | Axios Research [axios-research.com]

- 7. wjpls.org [wjpls.org]

- 8. researchgate.net [researchgate.net]

- 9. Issue's Article Details [indiandrugsonline.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Ixazomib Impurity 1 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib is an oral proteasome inhibitor used in the treatment of multiple myeloma. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. Ixazomib Impurity 1 is a known related substance of Ixazomib. This document provides detailed application notes and protocols for the use of the this compound reference standard in analytical development and quality control.

The protocols herein describe methods for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Information

| Parameter | Information |

| IUPAC Name | 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |

| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ |

| Molecular Weight | 495.26 g/mol |

| CAS Number | 1201903-02-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). |

Signaling Pathway of Ixazomib

Ixazomib exerts its therapeutic effect by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is crucial for the degradation of ubiquitinated proteins, which plays a vital role in regulating cellular processes such as cell cycle progression, apoptosis, and signal transduction. In cancer cells, particularly multiple myeloma cells, the inhibition of the proteasome leads to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis. The following diagram illustrates the mechanism of action of Ixazomib.

Application Note: Quantification of Ixazomib Impurity 1 by High-Performance Liquid Chromatography

Abstract

This application note details a robust and accurate method for the quantification of Ixazomib Impurity 1 in bulk drug substances or pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, providing a reliable and reproducible approach for quality control and stability testing. The protocol outlined herein is validated according to International Council for Harmonisation (ICH) guidelines.

Introduction

Ixazomib is an oral proteasome inhibitor used in the treatment of multiple myeloma.[1][2] During the synthesis and storage of Ixazomib, process-related impurities and degradation products can arise. This compound, identified as (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide, is a potential impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product. This document provides a detailed analytical procedure for the quantification of this specific impurity.

Experimental

Materials and Reagents

-

Ixazomib reference standard

-

This compound reference standard (CAS No. 1201903-02-7)[3]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis or photodiode array (PDA) detector is required.

-

HPLC System: Waters Alliance 2695 separations module or equivalent

-

Detector: Waters 2996 PDA detector or equivalent

-

Column: Kromosil C18, 150 x 4.6 mm, 5 µm or equivalent[4]

-

Data Acquisition: Empower 3 software or equivalent

Chromatographic Conditions

| Parameter | Condition |

| Column | Kromosil C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (60:40 v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection | UV at 274 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Standard Stock Solution of this compound

Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent (e.g., Acetonitrile:Water 50:50 v/v).

Standard Solution

Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 10 µg/mL.

Sample Solution

Accurately weigh and transfer a quantity of the Ixazomib drug substance or formulation equivalent to 100 mg of Ixazomib into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Ixazomib) | ≤ 2.0 | 1.30 |

| Theoretical Plates (Ixazomib) | ≥ 5000 | 48488 |

| % RSD of replicate injections | ≤ 2.0% | 0.58 - 1.75 |

Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Result |

| Linearity Range (Impurity 1) | 0.75 - 60.00 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.003% - 0.010% of a 1 mg/mL sample[4] |

| Limit of Quantification (LOQ) | 0.01% - 0.03% of a 1 mg/mL sample |

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Calculation

The percentage of this compound in the sample is calculated using the following formula:

Where:

-

Area_impurity: Peak area of Impurity 1 in the sample chromatogram.

-

Area_standard: Peak area of Impurity 1 in the standard chromatogram.

-

Conc_standard: Concentration of Impurity 1 in the standard solution (µg/mL).

-

Conc_sample: Concentration of the sample (µg/mL).

Conclusion

The described RP-HPLC method is specific, accurate, and precise for the quantification of this compound. The method is suitable for routine quality control analysis of Ixazomib in bulk drug and pharmaceutical dosage forms.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Ixazomib and its Degradation Products

References

- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpls.org [wjpls.org]

- 3. wjpls.org [wjpls.org]

- 4. researchgate.net [researchgate.net]

- 5. Issue's Article Details [indiandrugsonline.org]

- 6. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]

Application Note: A Validated Protocol for the Impurity Profiling of Ixazomib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib is an orally administered proteasome inhibitor used in the treatment of multiple myeloma.[1] Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Ixazomib is critical throughout the drug development and manufacturing process. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present in a new drug substance at a level of 0.1% or higher.[2][3] This application note provides a detailed protocol for the impurity profiling of Ixazomib, including a stability-indicating analytical method and procedures for forced degradation studies. The primary analytical technique employed is Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), a method proven effective for the separation and quantification of Ixazomib and its degradation products.[1]

Regulatory Framework

The profiling of impurities in pharmaceutical products is governed by stringent regulatory guidelines. The ICH has established guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B), which are widely adopted by regulatory agencies globally.[4][5] These guidelines stipulate the thresholds for reporting, identifying, and qualifying impurities. Generally, any unspecified impurity at or above 0.1% requires identification.[2][4] Forced degradation studies are also a critical component of the regulatory submission process, as they help to establish the intrinsic stability of the drug substance and the specificity of the analytical method.[6][7]

Known Impurities and Degradation Pathways

Forced degradation studies on Ixazomib have revealed that the primary degradation pathways are oxidative deboronation and hydrolysis of the amide bond.[1][8] While in a solid state, Ixazomib citrate shows relative resistance to heat, humidity, and UV irradiation, it is susceptible to degradation in solution, particularly at higher pH levels and in the presence of oxidants or light.[1] Several process-related impurities and degradation products have been identified, commonly referred to as Impurity A, B, and C in validation studies.[1][8]

Experimental Protocols

This section details the methodologies for the impurity profiling of Ixazomib using a stability-indicating UHPLC-UV method.

Materials and Reagents

-

Ixazomib Citrate Reference Standard

-

Ixazomib Impurity Reference Standards (A, B, C, etc.)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (analytical grade)

-

Hydrochloric Acid (analytical grade)

-

Sodium Hydroxide (analytical grade)

-

Hydrogen Peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A validated UHPLC-UV method is employed for the simultaneous assay of Ixazomib and its degradation products.[1]

| Parameter | Condition |

| Instrument | UHPLC system with UV/PDA detector |

| Column | Agilent 4.6 x 150 mm, 5µm or equivalent |

| Mobile Phase | Water and Acetonitrile in a ratio of 40:60 (v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 274 nm |

| Retention Time | Ixazomib: ~2.17 min |

Table 1: UHPLC-UV Chromatographic Conditions.[8]

Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve the Ixazomib reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Prepare the Ixazomib drug substance or product sample in the same diluent to a similar concentration as the standard solution.

-

Spiked Sample Solution: For specificity studies, prepare a sample solution spiked with known impurities at the specification level.[9]

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] The goal is to achieve 5-20% degradation of the drug substance.[7]

-

Acid Hydrolysis: Treat the sample solution with 1N HCl and reflux at 60°C for a specified duration. Neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Treat the sample solution with 1N NaOH and reflux at 60°C. Neutralize with 1N HCl prior to analysis.

-

Oxidative Degradation: Treat the sample solution with 30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for 24 hours.[1]

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to UV irradiation.

A control sample (unstressed) should be analyzed alongside the stressed samples.

Forced Degradation Workflow

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following tables summarize typical validation data for an Ixazomib impurity profiling method.

| Parameter | Result |

| Linearity Range (Ixazomib) | 50 - 250 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LOD | 2.03 µg/mL |

| LOQ | 6.17 µg/mL |

| Intra-day Precision (%RSD) | 0.47% |

| Inter-day Precision (%RSD) | 0.31% |

Table 2: Method Validation Summary for Ixazomib Assay.[8]

| Analyte | Concentration Range (µg/mL) |

| Ixazomib | 2.50 - 100.00 |

| Impurity A | 0.75 - 60.00 |

| Impurity B | 0.75 - 60.00 |

| Impurity C | 1.25 - 60.00 |

Table 3: Validated Concentration Ranges for Ixazomib and its Impurities.[1][8]